molecular formula C7H10ClNO B1350396 4-(Chloromethyl)-2-isopropyloxazole CAS No. 39624-97-0

4-(Chloromethyl)-2-isopropyloxazole

Cat. No. B1350396
CAS RN: 39624-97-0
M. Wt: 159.61 g/mol
InChI Key: OPCOPSQQXAHCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Chloromethyl)-2-isopropyloxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The chloromethyl and isopropyl groups are substituents on the isoxazole ring, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a tandem synthesis approach for 3-chloro-4-iodoisoxazoles has been developed using 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine, which could potentially be adapted for the synthesis of 4-(Chloromethyl)-2-isopropyloxazole . Additionally, the preparation of related compounds like 3-(chloromethyl)isoxazole-4,5-dicarboxylate derivatives has been reported, which involves chemoselective nucleophilic chemistry .

Molecular Structure Analysis

Isoxazole derivatives exhibit interesting tautomeric behaviors, as seen in studies of 5-hydroxyisoxazoles and isoxazol-5-ones, which exist in different tautomeric forms depending on the solvent polarity . The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques, as demonstrated in the synthesis and characterization of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole .

Chemical Reactions Analysis

Isoxazole compounds can undergo a range of chemical reactions. For example, the thioether moieties in 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides can be oxidized to sulfonylmethyl derivatives, indicating the potential for diverse reactivity in the isoxazole ring . The chloromethyl group in isoxazole derivatives, such as 4-(Chloromethyl)-2-isopropyloxazole, is also a reactive site that can participate in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their substituents. The basicity, solubility, and acidity of these compounds can vary significantly, as shown in the study of isoxazol-5-ones . The presence of a chloromethyl group can increase the compound's reactivity, while the isopropyl group may affect its hydrophobicity and steric properties. The compound's behavior in different solvents and its interaction with light can be studied using IR, UV, and NMR spectroscopy .

Scientific Research Applications

Use of Chloromethyl Compounds in Biological Experiments

  • Field : Biology
  • Application : Chloromethyl compounds are used as multifunctional dyes in biological experiments . They help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
  • Results : The use of these dyes can provide valuable insights into cellular structure and function, contributing to our understanding of biology at the molecular level .

Chloromethylation of Aromatic Compounds

  • Field : Chemistry
  • Application : Chloromethylation is a chemical reaction that introduces a chloromethyl group into an aromatic compound . This reaction is used to synthesize a variety of fine or special chemicals, polymers, and pharmaceuticals .
  • Method : The reaction involves treating aromatic hydrocarbons with a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide . The reaction is carried out at -10°C .
  • Results : The chloromethylation of aromatic compounds affords the corresponding chloromethyl derivatives in good to excellent yields .

Synthesis of Hyper Cross-linked Polymers (HCPs)

  • Field : Polymer Chemistry
  • Application : Chloromethyl compounds are used in the synthesis of hyper cross-linked polymers (HCPs), a class of porous materials . HCPs have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
  • Method : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
  • Results : HCPs have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Use in Industrial Chemistry

  • Field : Industrial Chemistry
  • Application : Chloromethane, a chloromethyl compound, is a crucial reagent in industrial chemistry .
  • Method : The specific method of application would depend on the industrial process being conducted .
  • Results : The use of chloromethane can facilitate various industrial processes .

Use in Energy and Environmental Fields

  • Field : Energy and Environmental Sciences
  • Application : Hypercrosslinked polymers (HCPs), which can be synthesized using chloromethyl compounds, have potential applications in energy and environmental fields .
  • Method : The specific method of application would depend on the energy or environmental process being conducted .
  • Results : The use of HCPs can facilitate various energy and environmental processes, such as gas storage, carbon capture, removal of pollutants, molecular separation, etc .

Use in Calixarene Synthesis

  • Field : Organic Chemistry
  • Application : Chloromethyl compounds can be used in the synthesis of calixarenes, a type of macrocyclic compound .
  • Method : The specific method of application would depend on the calixarene synthesis process being conducted .
  • Results : The use of chloromethyl compounds can facilitate the synthesis of calixarenes, contributing to the production of these useful organic compounds .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) often provide this information6.


Future Directions

This involves discussing potential applications of the compound and areas for future research7.


Please note that the specific details for each of these sections would depend on the particular compound being analyzed. For “4-(Chloromethyl)-2-isopropyloxazole”, you may need to consult specialized chemical databases or scientific literature. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCOPSQQXAHCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376876
Record name 4-(Chloromethyl)-2-isopropyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropyloxazole

CAS RN

39624-97-0
Record name 4-(Chloromethyl)-2-isopropyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-chloromethyl-4-hydroxy-2-isopropyloxazoline (4.88 g, 0.0275 mol) in 1,2-dichloroethane (20 mL) was added to a solution of SOCl2 (2.40 mL, 0.0329 mol)in 1,2-dichloroethane (80 mL) at 0° C. under argon, and the solution was heated to 70° C. After 15 min at 70° C., the reaction was cooled to room temperature and the solvent removed by rotary evaporation in vacuo. Drying the residue on high vacuum gave the desired compound as a brown semi-solid (4.20 g, 0.0263 mol, 96%): 1H NMR (CDCl3) δ 1.36 (d, J=7.5 Hz, 6H), 3.03-3.18 (m, 1H), 4.50 (s, 2H), 7.56 (s, 1H). Mass spectrum: (M+H)+ =160, 162.
Quantity
4.88 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods II

Procedure details

In substantially the same manner as in Reference Example 31, isobutyramide was allowed to react with 1,3-dichloroacetone to give 4-chloromethyl-2-isopropyl oxazole as an oily product. The yield was 6.2%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-isopropyloxazole
Reactant of Route 2
4-(Chloromethyl)-2-isopropyloxazole
Reactant of Route 3
4-(Chloromethyl)-2-isopropyloxazole
Reactant of Route 4
4-(Chloromethyl)-2-isopropyloxazole
Reactant of Route 5
4-(Chloromethyl)-2-isopropyloxazole
Reactant of Route 6
4-(Chloromethyl)-2-isopropyloxazole

Citations

For This Compound
2
Citations
DJ Kempf, HL Sham, KC Marsh… - Journal of medicinal …, 1998 - ACS Publications
The structure−activity studies leading to the potent and clinically efficacious HIV protease inhibitor ritonavir are described. Beginning with the moderately potent and orally bioavailable …
Number of citations: 275 pubs.acs.org
V Bavetsias, JM Large, C Sun, N Bouloc… - Journal of medicinal …, 2010 - ACS Publications
Lead optimization studies using 7 as the starting point led to a new class of imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases that possessed the 1-benzylpiperazinyl motif at the …
Number of citations: 100 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.